molecular formula C25H22N4O5 B12402950 Flt3/itd-IN-4

Flt3/itd-IN-4

Cat. No.: B12402950
M. Wt: 458.5 g/mol
InChI Key: RADJMCVKNQBZOY-UHFFFAOYSA-N
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Description

Flt3/itd-IN-4 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). These mutations, particularly internal tandem duplications (ITD), are associated with poor prognosis and aggressive disease progression . This compound is designed to inhibit the activity of these mutated receptors, thereby impeding the proliferation of leukemic cells.

Preparation Methods

The synthesis of Flt3/itd-IN-4 involves several steps, typically starting with the preparation of key intermediates through organic synthesis techniques. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Flt3/itd-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Flt3/itd-IN-4 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of receptor tyrosine kinase inhibition. In biology, it helps in understanding the signaling pathways involved in cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential to treat AML by targeting the FLT3-ITD mutations .

Mechanism of Action

The mechanism of action of Flt3/itd-IN-4 involves binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis in leukemic cells .

Comparison with Similar Compounds

Flt3/itd-IN-4 can be compared with other FLT3 inhibitors such as midostaurin, quizartinib, and sorafenib. While all these compounds target the FLT3 receptor, this compound is unique in its specific inhibition of the ITD mutations. This specificity may result in more effective targeting of leukemic cells with fewer off-target effects .

Similar Compounds::

This compound stands out due to its targeted action against FLT3-ITD mutations, making it a promising candidate for the treatment of AML.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-hydroxy-1H-indole-2-carbonyl)-1-benzofuran-5-yl]urea

InChI

InChI=1S/C25H22N4O5/c1-25(2,3)21-12-22(29-34-21)28-24(32)26-15-4-7-19-14(8-15)11-20(33-19)23(31)18-10-13-9-16(30)5-6-17(13)27-18/h4-12,27,30H,1-3H3,(H2,26,28,29,32)

InChI Key

RADJMCVKNQBZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC3=C(C=C2)OC(=C3)C(=O)C4=CC5=C(N4)C=CC(=C5)O

Origin of Product

United States

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